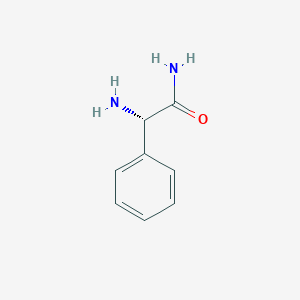

(S)-2-氨基-2-苯基乙酰胺

描述

Synthesis Analysis

Synthesis methods for compounds related to (S)-2-amino-2-phenylacetamide often involve catalytic processes or multi-component reactions. For example, an efficient synthesis of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives utilized acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide (Srivani, K. et al., 2018). Another approach includes the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamide, showcasing the wide functional group tolerance under mild conditions (Wang, Y. et al., 2020).

Molecular Structure Analysis

The molecular structure of phenylacetamides, including (S)-2-amino-2-phenylacetamide, has been extensively studied through spectroscopic techniques. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated by elemental analyses and spectroscopic techniques, confirming its anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma, G. et al., 2018).

Chemical Reactions and Properties

Phenylacetamides undergo various chemical reactions, demonstrating their versatility. For example, the synthesis and spectroscopic study of new rigid N-bicyclo substituted 2-phenylacetamides explored the conformations of these compounds, providing insights into their chemical behavior (Antonović, D. et al., 1988).

Physical Properties Analysis

The physical properties of phenylacetamide derivatives, such as solubility and crystallinity, play a crucial role in their application. The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors highlight the importance of solubility for biological activity (Shukla, K. et al., 2012).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are key to understanding phenylacetamides. The boric acid-catalyzed Ugi three-component reaction in aqueous media for the synthesis of 2-arylamino-2-phenylacetamide illustrates the reactivity of these compounds under various conditions (Kumar, A. et al., 2013).

科学研究应用

催化与合成: Kumar 等人 (2013) 和 Wang 等人 (2020) 讨论了 (S)-2-氨基-2-苯基乙酰胺在催化反应中的应用。Kumar 等人描述了硼酸催化的 Ugi 三组分反应,用于在水中合成 2-芳基氨基-2-苯基乙酰胺,而 Wang 等人报道了仲苄基氯化物与异氰化物进行镍催化的氨基羰基化反应,生成 α-取代苯基乙酰胺 (Kumar, Saxena, & Gupta, 2013); (Wang, Huang, Wang, Qu, & Chen, 2020).

雌激素活性与潜在医学应用: Zeng 等人 (2018) 研究了从 Lepidium apetalum 种子中分离出的 2-苯基乙酰胺对 MCF-7 细胞和未成熟雌性小鼠的雌激素样作用。他们的研究表明在治疗围绝经期综合征中具有潜在应用 (Zeng, Li, Li, Zhang, Li, Zhang, Feng, & Zheng, 2018).

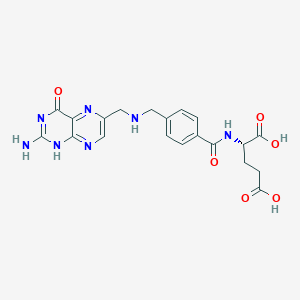

生化研究与药物开发: Bezençon 等人 (2017) 和 Shukla 等人 (2012) 的研究突出了 (S)-2-氨基-2-苯基乙酰胺衍生物在治疗全身性癫痫药物的开发以及在生化途径中的抑制剂中的作用。这些研究强调了该化合物在药物研究中的重要性 (Bezençon, Heidmann, Siegrist, Stamm, Richard, Pozzi, Corminboeuf, Roch, Kessler, Ertel, Reymond, Pfeifer, de Kanter, Toeroek-Schafroth, Moccia, Mawet, Moon, Rey, Capeleto, & Fournier, 2017); (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

农业应用: Takai 等人 (1963) 描述了从放线菌中分离出的 2-苯基乙酰胺作为植物生长调节剂,表明其在农业中的潜在用途 (Takai, Miyamoto, Hattori, & Tamura, 1963).

安全和危害

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity data, safety precautions, first aid measures, and disposal methods.

未来方向

This involves identifying areas where further research is needed. It could be improving the synthesis method, finding new applications, understanding the mechanism of action better, etc.

For a specific compound like “(S)-2-amino-2-phenylacetamide”, you would need to search scientific literature databases like PubMed, Google Scholar, or Web of Science. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you’re affiliated with a university, you might have access to more databases through your library. If you’re not, some authors upload their papers on ResearchGate, where you can request them for free. You can also email authors directly to ask for a copy of their paper. They’re often happy to share.

I hope this general approach helps you in your research. If you have any more questions or need further clarification, feel free to ask!

属性

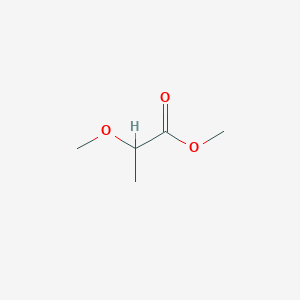

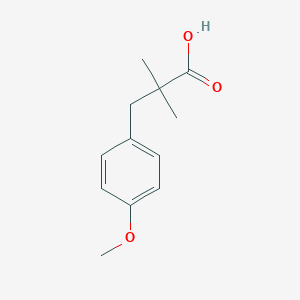

IUPAC Name |

(2S)-2-amino-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYRSYYOVDHSPG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-2-phenylacetamide | |

CAS RN |

6485-52-5 | |

| Record name | (S)-(+)-2-PHENYLGLYCINE AMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)